![molecular formula C29H17I8NO8 B15293178 (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid is a complex organic molecule characterized by multiple iodinated phenyl groups and hydroxyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of phenol derivatives, followed by acetylation and subsequent coupling reactions to introduce the amino acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and yield. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove iodine atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, quinones, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple iodinated phenyl groups allow it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Thyroxine (T4): A hormone with similar iodinated phenyl groups, involved in regulating metabolism.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, playing a crucial role in metabolic processes.
Iodinated Phenols: Compounds with similar structures used in various chemical and biological applications.
Uniqueness
(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid: is unique due to its specific arrangement of iodinated phenyl groups and the presence of an amino acid moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C29H17I8NO8 |
|---|---|
Peso molecular |
1522.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C29H17I8NO8/c30-14-6-12(7-15(31)24(14)40)44-26-18(34)4-11(5-19(26)35)23(39)29(43)46-27-20(36)8-13(9-21(27)37)45-25-16(32)1-10(2-17(25)33)3-22(38)28(41)42/h1-2,4-9,22-23,39-40H,3,38H2,(H,41,42)/t22-,23?/m0/s1 |
Clave InChI |
CCOGSKTVANDCHK-NQCNTLBGSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC(=O)C(C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)O)I)I)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC(=O)C(C3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)O)I)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


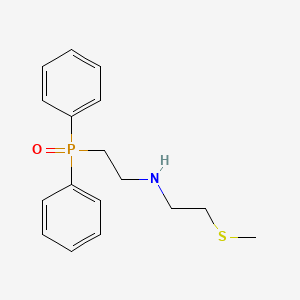
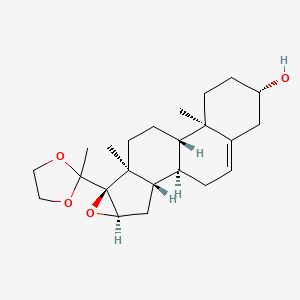
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
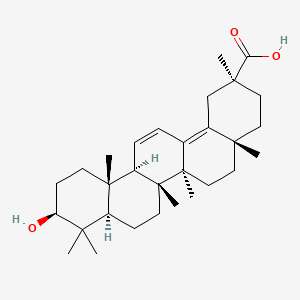
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
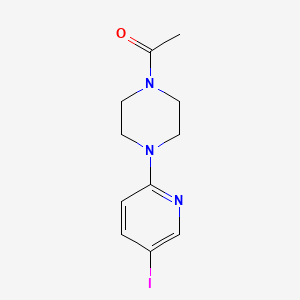
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
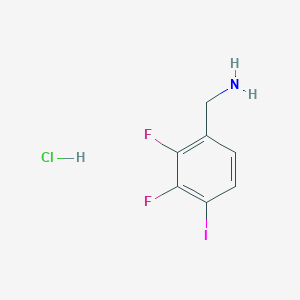
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

